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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed in the
structural elucidation of (-)-dihydrocarveol, a monoterpenoid alcohol of interest in various
fields, including flavor, fragrance, and pharmaceutical research. The document details the
spectroscopic data, experimental protocols, and logical framework used to determine its
covalent structure and stereochemistry.

Spectroscopic Data Analysis

The structural framework of (-)-dihydrocarveol was pieced together using a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (-)-
dihydrocarveol, a combination of 1D (*H and 3C) and 2D (COSY, HSQC, HMBC) NMR
experiments were utilized to establish the carbon skeleton and the connectivity of protons and
carbons. The data presented below corresponds to the (1R,2R,4R)-dihydrocarveol
stereoisomer, a major component of what is often referred to as (-)-dihydrocarveol.[1][2]

Table 1: *H and 3C NMR Spectroscopic Data for (1R,2R,4R)-Dihydrocarveol in CDCl3[2]
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o 13C Chemical Shift (dc, 'H Chemical Shift (6H,

Position

ppm) ppm)
1 108.958
2 40.398 1.034, 1.725
3 44518 1.034, 1.725
4 76.778 3.194
5 40.938 1.214, 2.010
6 33.618 1.214, 2.010
7 31.458 1.689
8 18.698 1.085
9 149.788
10 21.238 1.766
11 - 4.698

Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000533.[2]

IH NMR: The proton spectrum shows characteristic signals for a methyl group on a
cyclohexane ring, protons adjacent to an alcohol, and signals for an isopropenyl group.

13C NMR: The carbon spectrum confirms the presence of ten carbon atoms, including signals
for an alcohol-bearing carbon (dc ~77 ppm), two olefinic carbons of the isopropenyl group (d¢
~110 and ~150 ppm), and a series of aliphatic carbons.

2D NMR:

e COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for
the tracing of the cyclohexane ring protons and the protons of the isopropenyl group.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly
attached carbon, enabling the definitive assignment of protonated carbons.
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 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are two or three bonds away, which is crucial for connecting the different
fragments of the molecule, such as linking the isopropenyl group to the cyclohexane ring and
identifying the positions of the methyl group and the hydroxyl group.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of the molecule.

Table 2: Key Mass Spectrometry Data for Dihydrocarveol

mlz Relative Intensity (%) Proposed Fragment
154 Low [M]* (Molecular lon)
139 Moderate [M - CHs]*

136 High [M - H20]*

121 High [M - H20 - CHs]*

93 High [C7Ho]*

81 Moderate [CeHo]*

The molecular ion peak at m/z 154 confirms the molecular formula C10H180. The fragmentation
pattern is characteristic of a cyclic alcohol, with a prominent peak for the loss of a water
molecule (M-18) and subsequent loss of a methyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorptions for (-)-Dihydrocarveol
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Wavenumber (cm~?) Vibrational Mode

~3350 (broad) O-H stretch (alcohol)

~3075 =C-H stretch (alkene)

~2930 C-H stretch (alkane)

~1645 C=C stretch (alkene)

~1050 C-O stretch (secondary alcohol)
~890 =CH2 bend (out-of-plane)

The broad absorption around 3350 cm~1 is indicative of the hydroxyl group. The peaks at
~3075 cm~t and ~1645 cm~1* confirm the presence of the alkene in the isopropenyl group. The
strong C-O stretch around 1050 cm~1 is characteristic of a secondary alcohol.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings.

NMR Spectroscopy Protocol (General)

o Sample Preparation: Approximately 5-10 mg of the purified (-)-dihydrocarveol sample is
dissolved in ~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

e 1D NMR Acquisition:

o 'H NMR: Spectra are acquired on a 500 MHz spectrometer. Typical parameters include a
spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

o 183C NMR: Spectra are acquired on the same instrument at 125 MHz. Typical parameters
include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 2D NMR Acquisition:
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o COSY: A gradient-enhanced COSY experiment is performed with a spectral width of 12
ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.

o HSQC: A phase-sensitive gradient-enhanced HSQC experiment is optimized for a one-
bond tJ(C,H) of 145 Hz.

o HMBC: A gradient-enhanced HMBC experiment is optimized for long-range couplings of 8
Hz.

o Data Processing: All spectra are processed using appropriate software (e.g., MestReNova,
TopSpin). Processing steps include Fourier transformation, phase correction, baseline
correction, and referencing to the internal TMS standard (0.00 ppm for *H and 23C).

Mass Spectrometry Protocol (GC-MS)

o Sample Introduction: A dilute solution of (-)-dihydrocarveol in a volatile solvent (e.qg.,
dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass
spectrometer.

e GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the
carrier gas. A suitable temperature program is employed to ensure good separation.

e MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with an
ionization energy of 70 eV. The mass range scanned is typically m/z 40-400.

Infrared Spectroscopy Protocol (FT-IR)

o Sample Preparation: A drop of neat (-)-dihydrocarveol is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

o Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically over the
range of 4000-400 cm~1, with a resolution of 4 cm~1. A background spectrum of the clean
plates is recorded and subtracted from the sample spectrum.

Stereochemical Elucidation

(-)-Dihydrocarveol has three stereocenters, leading to the possibility of eight sterecisomers.
The determination of the specific stereochemistry of the naturally occurring (-)-isomer,
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(1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol, requires advanced techniques.

Relative Stereochemistry (NOESY)

The relative configuration of the substituents on the cyclohexane ring can be determined using
Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions
between protons that are in close proximity. Key NOE correlations would be expected to
differentiate between the various diastereomers (dihydrocarveol, isodihydrocarveol,
neodihydrocarveol, and neoisodihydrocarveol). For the major isomer of (-)-dihydrocarveol, the
equatorial orientation of the methyl and isopropenyl groups and the axial orientation of the
hydroxyl group can be confirmed by specific NOE cross-peaks.

Absolute Configuration (Modified Mosher's Method)

The absolute configuration of the chiral centers is most commonly determined by the modified
Mosher's method.

e Protocol:

o The (-)-dihydrocarveol is reacted separately with the (R)- and (S)-enantiomers of a chiral
derivatizing agent, typically a-methoxy-a-trifluoromethylphenylacetyl chloride (MTPA-CI),
to form two diastereomeric esters.

o The *H NMR spectra of both diastereomeric esters are recorded and meticulously
assigned.

o The chemical shift differences (Ad = 8S - dR) are calculated for the protons near the newly
formed ester linkage.

e Analysis: The sign of the Ad values for protons on either side of the MTPA plane in the
preferred conformation allows for the unambiguous assignment of the absolute configuration
of the alcohol-bearing carbon. This, in conjunction with the relative stereochemistry from
NOESY, allows for the assignment of all three stereocenters.

Visualizations
Structure Elucidation Workflow
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Caption: Workflow for the structure elucidation of (-)-dihydrocarveol.

Stereochemical Relationships of Dihydrocarveol
Isomers
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Caption: Stereochemical relationships between dihydrocarveol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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